![molecular formula C18H28N2O5S B4440987 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4440987.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide is a chemical compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. This compound is also known as U-47700 and has been found to have a high affinity for the μ-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain.
Scientific Research Applications
Flavoring Group Evaluation
This compound falls under the category of aliphatic amines and amides, which have been evaluated for their use in flavoring. The evaluation considers structure-activity relationships, intake from current uses, and toxicological threshold of concern .
Chemical Properties
The compound has a molecular weight of 223.2683 and its chemical structure can be represented as C12H17NO3 . This information is crucial in various scientific research fields, including chemistry and pharmacology .
Intermediate in Drug Synthesis
It has been used as an intermediate in the preparation of the muscle relaxant papaverin . This highlights its potential application in pharmaceutical synthesis .
Anti-ulcer Activity
A series of acyl derivatives of 2-(3, 4-dimethoxyphenyl)ethylamine, which includes this compound, were synthesized and evaluated for their effectiveness to prevent water-immersion stress-induced gastric ulceration in rats . This suggests a potential application in the development of anti-ulcer drugs .
Future Directions
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-4-26(22,23)20-11-5-6-15(13-20)18(21)19-10-9-14-7-8-16(24-2)17(12-14)25-3/h7-8,12,15H,4-6,9-11,13H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGQEHKUWDZXGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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